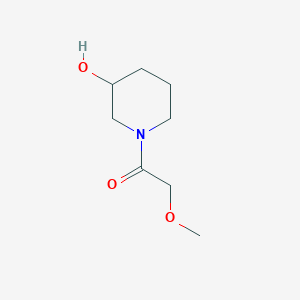
2,5-Di-4-pyridinylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di-4-pyridinylpyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyridine rings at the 2 and 5 positionsIts molecular formula is C14H10N4, and it has a molecular weight of 234.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-4-pyridinylpyrimidine can be achieved through various methods. One common approach involves the condensation of pyridine-4-carbaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Another method involves the cyclization of 2,5-diaminopyrimidine with pyridine-4-carboxylic acid under acidic conditions. This reaction can be catalyzed by a Lewis acid such as zinc chloride, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-4-pyridinylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
2,5-Di-4-pyridinylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of dihydrofolate reductase inhibition.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2,5-Di-4-pyridinylpyrimidine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Another pyrimidine derivative with applications in medicinal chemistry.
2,5-Diaminopyrimidine: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
Pyridine N-oxides: Oxidized derivatives of pyridine with unique reactivity and applications.
Uniqueness
2,5-Di-4-pyridinylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic and industrial applications .
Properties
Molecular Formula |
C14H10N4 |
|---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
2,5-dipyridin-4-ylpyrimidine |
InChI |
InChI=1S/C14H10N4/c1-5-15-6-2-11(1)13-9-17-14(18-10-13)12-3-7-16-8-4-12/h1-10H |
InChI Key |
LANCMJJYTCYHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(N=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13440613.png)
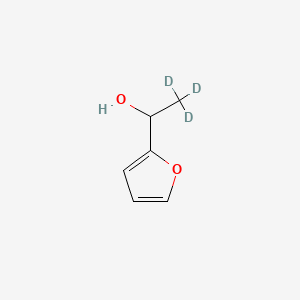
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,11S,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate](/img/structure/B13440626.png)
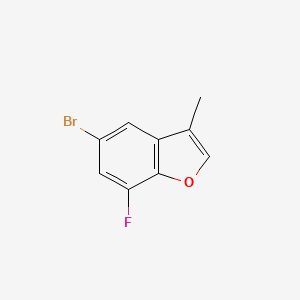
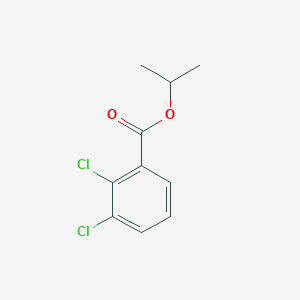
![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)



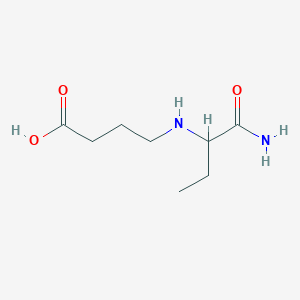
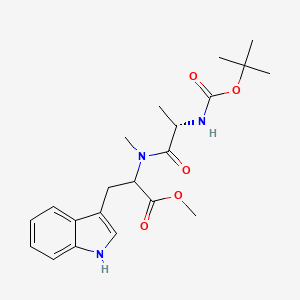
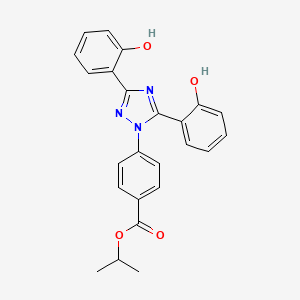
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)
